IRAK inhibitor 1

Vue d'ensemble

Description

L'inhibiteur 1 de la kinase associée au récepteur de l'interleukine est un composé qui cible la famille des kinases associées au récepteur de l'interleukine, en particulier la kinase 1 associée au récepteur de l'interleukine. Les protéines kinases associées au récepteur de l'interleukine sont des kinases sérine/thréonine qui jouent un rôle crucial dans les voies de signalisation des récepteurs de l'interleukine-1 et des récepteurs de type Toll, qui sont essentiels pour l'immunité innée et l'inflammation . L'inhibition de la kinase 1 associée au récepteur de l'interleukine a montré des avantages thérapeutiques potentiels dans le traitement de diverses maladies inflammatoires, cancers et troubles métaboliques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'inhibiteur 1 de la kinase associée au récepteur de l'interleukine implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions subséquentes. Une voie de synthèse courante comprend la préparation de dérivés de benzimidazole, qui sont ensuite fonctionnalisés pour obtenir l'inhibiteur souhaité . Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir des rendements élevés et la pureté du produit final .

Méthodes de production industrielle

La production industrielle de l'inhibiteur 1 de la kinase associée au récepteur de l'interleukine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles, des étapes de purification et des mesures de contrôle de la qualité pour garantir la cohérence et l'efficacité du composé produit . Des techniques avancées telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour améliorer l'efficacité de la production et la possibilité de mise à l'échelle .

Analyse Des Réactions Chimiques

Types de réactions

L'inhibiteur 1 de la kinase associée au récepteur de l'interleukine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans le composé.

Réactifs et conditions communs

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution . Les conditions réactionnelles impliquent souvent des températures contrôlées, des ajustements du pH et l'utilisation d'atmosphères inertes pour prévenir les réactions secondaires indésirables.

Principaux produits

Les principaux produits formés à partir de ces réactions sont généralement des versions modifiées de l'inhibiteur d'origine, avec des activités biologiques améliorées ou modifiées. Ces dérivés sont souvent testés pour leur efficacité à inhiber la kinase 1 associée au récepteur de l'interleukine et d'autres kinases apparentées .

Applications De Recherche Scientifique

Hematologic Malignancies

IRAK1 has been implicated in several hematologic cancers, including acute myeloid leukemia (AML), T-cell acute lymphoblastic leukemia (T-ALL), and diffuse large B-cell lymphoma (DLBCL). Here are some notable findings:

-

Acute Myeloid Leukemia (AML) :

- Preclinical Evidence : The multikinase inhibitor pacritinib, which inhibits IRAK1, demonstrated antiproliferative effects on primary AML cells. Studies indicated that pacritinib's action is primarily due to its effect on IRAK1 rather than JAK2 or FLT3 pathways .

- Clinical Evidence : In a phase 1/2 study, 43% of patients with AML treated with pacritinib showed clinical benefit, suggesting that IRAK1 inhibition could be a viable therapeutic strategy .

- T-cell Acute Lymphoblastic Leukemia (T-ALL) :

- Diffuse Large B-cell Lymphoma (DLBCL) :

Solid Tumors

IRAK1 is also relevant in solid tumors such as breast cancer, where its overexpression correlates with aggressive disease. Inhibition of IRAK1 can disrupt the tumor microenvironment and enhance the efficacy of existing therapies.

Inflammatory Diseases

The role of IRAK1 extends beyond oncology into various inflammatory conditions:

- Myelodysplastic Syndromes (MDS) :

- Fibrotic Diseases :

Table: Summary of Findings on IRAK Inhibitor Applications

Mécanisme D'action

Interleukin receptor-associated kinase inhibitor 1 exerts its effects by binding to the active site of interleukin receptor-associated kinase 1, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways . This inhibition disrupts the toll-like receptor and interleukin-1 receptor signaling, leading to reduced production of pro-inflammatory cytokines and other mediators . The molecular targets involved include the myeloid differentiation primary response 88 (MyD88) and tumor necrosis factor receptor-associated factor 6 (TRAF6) pathways .

Comparaison Avec Des Composés Similaires

L'inhibiteur 1 de la kinase associée au récepteur de l'interleukine est comparé à d'autres composés similaires, tels que :

Inhibiteurs de la kinase 4 associée au récepteur de l'interleukine : Ces inhibiteurs ciblent la kinase 4 associée au récepteur de l'interleukine et ont montré une efficacité dans le traitement de maladies similaires, mais peuvent avoir des profils de sélectivité et de puissance différents.

Inhibiteurs doubles de la kinase 1/4 associée au récepteur de l'interleukine : Composés qui inhibent à la fois la kinase 1 associée au récepteur de l'interleukine et la kinase 4 associée au récepteur de l'interleukine, offrant une inhibition plus large des voies de signalisation.

L'unicité de l'inhibiteur 1 de la kinase associée au récepteur de l'interleukine réside dans sa sélectivité pour la kinase 1 associée au récepteur de l'interleukine, ce qui en fait un outil précieux pour étudier les voies de signalisation spécifiques et développer des thérapies ciblées .

Activité Biologique

Interleukin-1 receptor-associated kinase (IRAK) inhibitors, particularly IRAK inhibitor 1, have gained attention for their potential therapeutic applications in various inflammatory and neoplastic conditions. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in clinical studies, and its role in different disease contexts.

Overview of IRAK Kinases

IRAKs are critical signaling intermediates in the immune response, particularly in pathways activated by interleukin-1 (IL-1) and Toll-like receptors (TLRs). The family includes IRAK1, IRAK2, IRAK3, and IRAK4, with IRAK1 being a key player in mediating pro-inflammatory responses. Upon stimulation by IL-1 or TLR ligands, IRAK kinases undergo phosphorylation and activation, leading to downstream signaling that promotes the expression of inflammatory cytokines such as TNF-α and IL-6 .

This compound functions by selectively inhibiting the kinase activity of IRAK1. This inhibition disrupts the signaling cascade that leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs), both of which are crucial for inflammatory responses. The selective inhibition allows for a reduction in pro-inflammatory cytokine production without significantly affecting other kinases involved in cellular signaling .

Key Mechanisms

- Selective Inhibition : this compound demonstrates high selectivity for IRAK1 over other kinases, such as IRAK4 and TAK1. For instance, studies show that this compound has an IC50 of approximately 6 nM for IRAK1 compared to 177 nM for IRAK4 .

- Impact on Cytokine Production : In vitro studies indicate that treatment with this compound leads to a significant decrease in levels of inflammatory cytokines such as IL-17A, IL-2, and IL-6 in human primary mononuclear cells .

Efficacy in Clinical Studies

Recent clinical trials have explored the efficacy of IRAK inhibitors in various diseases, particularly hematologic malignancies and inflammatory disorders.

Case Studies

- Pacritinib : Originally developed as a JAK2/FLT3 inhibitor, pacritinib was found to also inhibit IRAK1 effectively. In phase 3 trials for myelofibrosis, pacritinib demonstrated significant reductions in splenomegaly and associated symptoms with manageable safety profiles .

- R289 : A dual inhibitor targeting both IRAK1 and IRAK4 showed promise in patients with relapsed/refractory hematologic malignancies. This approach aims to maximize suppression of inflammation and leukemic stem cell function .

Research Findings

Research has indicated that targeting IRAK kinases can have profound effects on disease outcomes:

| Study | Findings | Disease Context |

|---|---|---|

| Wang et al. (2020) | Demonstrated that inhibition of IRAK1 leads to reduced NLRP3 inflammasome activity and lower IL-1β production | Hematologic malignancies |

| Scarneo et al. (2020) | Found that selective inhibition of IRAK1 with pacritinib reduced inflammation markers in AML cells | Acute Myeloid Leukemia |

| Hatcher et al. (2024) | Developed JH-X-119-01, a covalent inhibitor with high potency against IRAK1; showed enhanced cytotoxicity in DLBCL cell lines | Diffuse Large B-cell Lymphoma |

Propriétés

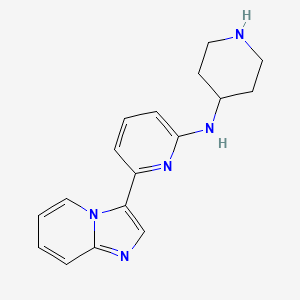

IUPAC Name |

6-imidazo[1,2-a]pyridin-3-yl-N-piperidin-4-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5/c1-2-11-22-15(12-19-17(22)6-1)14-4-3-5-16(21-14)20-13-7-9-18-10-8-13/h1-6,11-13,18H,7-10H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYUPQNBDBTPQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC=CC(=N2)C3=CN=C4N3C=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659159 | |

| Record name | 6-(Imidazo[1,2-a]pyridin-3-yl)-N-(piperidin-4-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042224-63-4 | |

| Record name | 6-(Imidazo[1,2-a]pyridin-3-yl)-N-(piperidin-4-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.